molecular formula C2H4O2 B1610606 Methyl formate-13C CAS No. 92276-15-8

Methyl formate-13C

Cat. No.: B1610606
CAS No.: 92276-15-8
M. Wt: 61.045 g/mol
InChI Key: TZIHFWKZFHZASV-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isotopic Labeling in Chemical Research

Isotopic labeling is a powerful technique in scientific research, allowing for the tracing of processes and the elucidation of reaction mechanisms. alfa-chemistry.com By substituting one or more atoms in a molecule with their heavier, stable isotopes, researchers can track the molecule's journey through complex chemical and biological systems. creative-proteomics.comwikipedia.org This method provides invaluable insights that are often unattainable through other analytical techniques.

Fundamentals of Carbon-13 Isotopic Enrichment

Carbon exists in two stable isotopic forms: the far more abundant carbon-12 (¹²C) and the much rarer carbon-13 (¹³C), which accounts for about 1.1% of all natural carbon. wordpress.comtn-sanso.co.jp Carbon-13 isotopic enrichment is the process of increasing the proportion of ¹³C atoms in a chemical compound beyond its natural abundance. nih.gov This enrichment makes the labeled compound distinguishable from its unlabeled counterparts.

The key to the utility of ¹³C is that its nucleus possesses a quantum mechanical property known as spin, which makes it detectable by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfrontiersin.org In contrast, the ¹²C nucleus does not have spin and is therefore NMR-inactive. This fundamental difference allows scientists to selectively observe the signals from the ¹³C-labeled positions within a molecule, providing detailed information about molecular structure, dynamics, and metabolic pathways. alfa-chemistry.comsymeres.com Techniques like mass spectrometry can also be used to detect the mass difference between ¹²C and ¹³C, further enhancing the utility of this isotopic label. wikipedia.org

The process of enrichment can be achieved through various methods, including chemical synthesis using ¹³C-labeled starting materials or by growing organisms in an environment where the primary carbon source is enriched with ¹³C. creative-proteomics.comnih.gov The choice of enrichment strategy depends on the specific research question and the complexity of the molecule being studied.

Role of Methyl Formate-13C as a Model System and Tracer

Methyl formate (B1220265) (HCOOCH₃), a simple ester, has been extensively studied as a model system in various fields of chemistry and physics. researchgate.netaanda.org Its isotopically labeled form, Methyl formate-¹³C (H¹³COOCH₃ or HCOOCH₃-¹³C), where one of the carbon atoms is replaced with a ¹³C isotope, serves as an excellent tracer for a variety of investigations. core.ac.uk

The relatively simple structure of methyl formate makes it an ideal candidate for studying fundamental chemical processes. royalsocietypublishing.org The presence of the ¹³C label allows researchers to follow the fate of the labeled carbon atom during chemical reactions, providing mechanistic insights. wikipedia.org For example, in studies of interstellar chemistry, the detection of ¹³C-labeled methyl formate and its isotopologues helps to understand the formation pathways of complex organic molecules in space. aanda.orgacs.orgaanda.org

Furthermore, the distinct spectroscopic signatures of Methyl formate-¹³C in techniques like microwave spectroscopy and NMR make it a valuable tool for calibrating and validating theoretical models. aanda.orgacs.org By comparing the experimental spectra of the labeled compound with theoretical predictions, scientists can refine their understanding of molecular structure and dynamics.

Historical Context of Methyl Formate Spectroscopic and Chemical Investigations

The study of methyl formate has a rich history, dating back to the mid-20th century. aanda.orgaanda.org Initial investigations focused on understanding its molecular structure and the internal rotation of its methyl group. aip.org The first microwave spectra of methyl formate and its various isotopically substituted forms, including those with ¹³C, were reported in 1959. aip.orgaanda.org These early studies provided the first detailed structural parameters of the molecule. aip.org

Throughout the latter half of the 20th century and into the 21st, advancements in spectroscopic techniques have allowed for increasingly precise measurements of methyl formate's properties. researchgate.netnih.gov Microwave and sub-millimeter wave spectroscopy have been particularly important in characterizing its rotational and torsional energy levels. aanda.orgaanda.org These laboratory measurements have been crucial for the subsequent identification of methyl formate in the interstellar medium, where it is one of the more abundant organic molecules. aanda.orgaanda.org

The chemical investigations of methyl formate have often focused on its thermal decomposition and its formation mechanisms. royalsocietypublishing.orgpsu.edu In the context of astrochemistry, there has been significant research into whether methyl formate is formed in the gas phase or on the surface of icy grains in space. aanda.orgpsu.edu These studies often utilize isotopically labeled precursors to trace the reaction pathways. aanda.org

Scope and Objectives of this compound Academic Research

Academic research on Methyl formate-¹³C is driven by a range of objectives across different scientific disciplines. A primary goal is to use this labeled compound to probe the fundamental aspects of molecular physics and chemistry. This includes high-resolution spectroscopic studies to determine precise molecular constants, which can then be used to test and refine quantum chemical theories. aanda.orgaanda.org

In astrochemistry, a major objective is to use the detection of Methyl formate-¹³C and its other isotopologues in space to determine isotopic ratios, such as the ¹²C/¹³C ratio. core.ac.uk This information is vital for understanding the chemical evolution of the galaxy and the processes of star and planet formation. scite.ai The laboratory study of Methyl formate-¹³C spectra is a prerequisite for its detection in astronomical sources. aanda.orgscite.ai

Another key area of research is the use of Methyl formate-¹³C as a tracer in mechanistic studies of chemical reactions. symeres.com By following the path of the ¹³C label, chemists can unravel complex reaction networks and identify the key intermediates and transition states involved. This knowledge is crucial for developing new synthetic methodologies and for understanding the chemical processes that occur in various environments, from industrial reactors to the Earth's atmosphere.

Below is a table summarizing key research findings related to Methyl formate-¹³C:

Research AreaKey Findings
Astrochemistry Detection of H¹³COOCH₃ and HCOO¹³CH₃ in the Orion molecular cloud, allowing for the determination of the ¹²C/¹³C isotopic ratio. core.ac.ukaanda.orgaanda.org
Spectroscopy Detailed analysis of the rotational and torsional spectra of HCOO¹³CH₃, providing precise spectroscopic constants. aanda.orgaanda.org
Reaction Dynamics Use of ¹³C-enriched methyl formate to study the E-to-Z and Z-to-E conformational conversion barriers using dynamic NMR spectroscopy. acs.org
Quantum Chemistry Theoretical calculations of the structure and vibrational frequencies of methyl formate and its isotopologues to support experimental observations. aanda.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIHFWKZFHZASV-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480753
Record name Methyl formate-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92276-15-8
Record name Methyl formate-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92276-15-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Isotopic Enrichment Methodologies of Methyl Formate 13c

Strategies for Carbon-13 Incorporation

The synthesis of methyl formate-¹³C can be tailored to place the isotopic label on either the carbonyl carbon or the methyl carbon. This specificity is critical for its application in detailed mechanistic and structural studies.

Synthesis of Methyl Formate (B1220265) with Carbonyl-13C Labeling

The primary route to methyl formate labeled at the carbonyl position involves the use of a ¹³C-labeled carbon monoxide source or a formic acid derivative where the carboxyl carbon is ¹³C. A common laboratory and industrial method is the carbonylation of methanol (B129727). mdpi.comsciengine.com In this process, methanol reacts with carbon monoxide under pressure in the presence of a basic catalyst, such as sodium methoxide. google.comsciengine.com To produce carbonyl-¹³C-labeled methyl formate, ¹³C-labeled carbon monoxide is used as the feedstock.

Another approach involves the esterification of methanol with ¹³C-labeled formic acid. wikipedia.orgnih.gov This reaction, while straightforward, requires the prior synthesis or acquisition of formic acid-¹³C. The reaction is typically acid-catalyzed.

A study on the decarbonylation of formic acid utilized ¹³C-enriched formic acid to produce labeled compounds, demonstrating the feasibility of using labeled precursors for such transformations. researchgate.net Furthermore, research on "CO-free" carbonylation reactions has employed ¹³C-paraformaldehyde, which can be converted into methyl formate, to trace the reaction pathways. d-nb.info

Synthesis of Methyl Formate with Methyl-13C Labeling

For labeling the methyl group, the synthesis strategy starts with ¹³C-labeled methanol. The reaction of methanol-¹³C with unlabeled formic acid via esterification yields methyl-¹³C formate. wikipedia.org This method is analogous to the carbonyl labeling approach but with the isotopic label originating from the alcohol precursor.

Alternatively, the carbonylation of methanol-¹³C with unlabeled carbon monoxide also produces methyl-¹³C formate. mdpi.com The choice between these methods often depends on the availability and cost of the labeled starting materials. Methanol-¹³C is a commercially available reagent used in various isotopic labeling studies. sigmaaldrich.comsigmaaldrich.com

Regioselective Isotopic Labeling Approaches for Methyl Formate-13C

Regioselective labeling is inherent in the synthetic strategies described above. The specific placement of the ¹³C atom is determined by the choice of the labeled precursor.

For Carbonyl-¹³C Labeling: The use of H¹³COOH or ¹³CO ensures that the label is exclusively at the formyl carbon.

For Methyl-¹³C Labeling: The use of ¹³CH₃OH ensures the label is exclusively at the methyl carbon.

This high degree of regioselectivity is crucial for applications in NMR spectroscopy, where the position of the label dictates the observable couplings and chemical shifts, providing precise structural and mechanistic information. nih.gov Studies involving palladium-catalyzed carbonylation reactions often utilize ¹³C-labeled precursors to elucidate reaction mechanisms with high precision. acs.org

Precursor Chemistry for this compound Synthesis

The synthesis of methyl formate-¹³C relies heavily on the availability of specific ¹³C-labeled precursors. The chemistry of these precursors is fundamental to the successful incorporation of the isotope.

Use of 13C-Labeled Formic Acid Derivatives

Formic acid-¹³C and its salts, such as sodium formate-¹³C, are key precursors for carbonyl-labeled methyl formate. nih.govisotope.com These can be synthesized through various methods, including the reaction of ¹³CO₂ with a suitable reducing agent or the hydrolysis of a ¹³C-labeled cyanide.

Research has shown that ¹³C-labeled formic acid can be used in molybdenum-catalyzed reactions to produce labeled methanol and methyl formate. rsc.org In these studies, H¹³CO₂H was used to investigate the reaction pathways and the distribution of the isotopic label in the products.

Labeled PrecursorSynthetic MethodLabeled ProductReference
Formic acid-¹³CEsterification with methanolMethyl formate-[carbonyl-¹³C] nih.govrsc.org
Sodium formate-¹³CBuilding block for chemical synthesisVarious ¹³C-labeled compounds isotope.com
¹³C-Paraformaldehyde"CO-free" carbonylation with methanolMethyl formate-[carbonyl-¹³C] d-nb.info

Use of 13C-Labeled Methanol Derivatives

Methanol-¹³C is the primary precursor for synthesizing methyl formate with a labeled methyl group. sigmaaldrich.comsigmaaldrich.com It is often produced from ¹³C-labeled carbon monoxide or ¹³C-labeled carbon dioxide. The catalytic hydrogenation of these C1 sources is a common industrial method.

The direct use of ¹³CH₃OH in the esterification reaction with formic acid or in the carbonylation reaction with carbon monoxide provides a direct and efficient route to methyl-¹³C formate. mdpi.comwikipedia.org The high isotopic purity available for methanol-¹³C (often 99 atom %) ensures a high enrichment level in the final product. sigmaaldrich.comsigmaaldrich.com

Labeled PrecursorSynthetic MethodLabeled ProductReference
Methanol-¹³CEsterification with formic acidMethyl formate-[methyl-¹³C] wikipedia.org
Methanol-¹³CCarbonylation with carbon monoxideMethyl formate-[methyl-¹³C] mdpi.com
Methanol-¹³CDehydrogenationMethyl formate-[methyl-¹³C] acs.org

Optimization of Isotopic Yield and Purity for Research Applications

For research applications, achieving high isotopic yield and chemical purity is critical. Optimization strategies focus on reaction conditions and purification techniques to maximize the incorporation of the ¹³C isotope and minimize contaminants. The isotopic purity of commercially available this compound can reach 99 atom % ¹³C. sigmaaldrich.com

Purity Analysis and Enhancement: The purity of the final product is paramount for its use in sensitive analytical applications like NMR spectroscopy or as a tracer in metabolic studies. mdpi.comfrontiersin.org Gas chromatography (GC) is a standard method to determine the chemical purity, ensuring the absence of residual starting materials like methanol or byproducts. sigmaaldrich.com

Isotopic enrichment is quantified using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.orgcdnsciencepub.com Mass spectrometry can confirm the mass shift due to the ¹³C isotope and determine the level of enrichment by analyzing the relative intensities of the labeled and unlabeled molecular ion peaks. docbrown.info ¹³C NMR provides direct evidence of the isotope's position within the molecule and can be used to quantify the enrichment level. frontiersin.org

Purification is typically achieved through distillation, which separates the lower-boiling methyl formate (boiling point: 32-34°C) from less volatile impurities and the catalyst. wikipedia.orgsigmaaldrich.com For high-purity research-grade material, multiple distillation steps or fractional distillation might be employed.

The following table summarizes key parameters and findings from research pertinent to the optimization of formate and ester synthesis, which are applicable to this compound production.

ParameterCondition/MethodObservation/OutcomeReference
CatalystSodium Methoxide (in Methanol Carbonylation)High selectivity (96%) for methyl formate. wikipedia.org Catalyst is sensitive to water and CO₂. researchgate.net wikipedia.orgresearchgate.net
Temperature (Carbonylation)80 - 100°COptimized range for efficient reaction rates in industrial processes. researchgate.netgoogle.com researchgate.netgoogle.com
Pressure (Carbonylation)10 - 70 barSuperatmospheric pressure is required to facilitate the reaction between methanol and carbon monoxide. google.com google.com
Isotopic Purity Analysis¹³C NMR SpectroscopyConfirms the position and quantifies the enrichment of the ¹³C isotope.
Chemical Purity AnalysisGas Chromatography (GC)Ensures low levels (<0.1%) of residual reactants like dimethylamine (B145610) in related formamide (B127407) synthesis. Standard for assaying methyl formate (≥99.8%). sigmaaldrich.com sigmaaldrich.com
Isotopic Enrichment AnalysisMass Spectrometry (MS)Determines isotopic enrichment by analyzing molecular ion peaks. chemrxiv.org Used to elucidate fragmentation patterns of formate esters. cdnsciencepub.com chemrxiv.orgcdnsciencepub.com

Advanced Spectroscopic Characterization of Methyl Formate 13c

Microwave and Millimeter-Wave Spectroscopy of Methyl Formate-13C Isotopologues

The analysis of the microwave and millimeter-wave spectra of methyl formate (B1220265) is complicated by the internal rotation of its methyl group, which splits each rotational line into a doublet labeled by A and E symmetry species. aanda.orgpsu.edu This large-amplitude motion, coupled with the molecule's asymmetry, results in a dense and complex spectrum. psu.edu

Similarly, new spectra for HCOO¹³CH₃ were recorded from 50 to 940 GHz, allowing for the analysis of 5728 new lines for the ground state (v_t = 0). aanda.org A global fit of these new lines, combined with previously published data, led to the accurate determination of 52 parameters of the RAM Hamiltonian. aanda.org For the other singly-substituted isotopologue, H¹³COOCH₃ (¹³C₁-methyl formate), earlier studies provided rotational constants from spectra measured in the 7-62 GHz and 300-610 GHz ranges. aanda.org

Table 1: Selected Spectroscopic Constants for the Ground Torsional State (v_t = 0) of HCOO¹³CH₃

Parameter Value (MHz)
A 19416.32161 (99)
B 7004.81014 (40)
C 5288.70617 (35)

Data sourced from a fit of 936 transitions using the Rho-Axis Method. aanda.org

The internal rotation of the methyl group in methyl formate presents a significant barrier, which has been a key focus of spectroscopic studies. For HCOO¹³CH₃, a comprehensive analysis determined the barrier height (V₃) to be 369.93168 cm⁻¹. aanda.org This value represents an improvement in accuracy and was obtained from a global fit that included a large dataset of transitions from both the ground and first excited torsional states. aanda.org

The detailed spectroscopic constants derived from laboratory studies are essential for creating accurate line predictions, which are a prerequisite for identifying molecules in the interstellar medium (ISM) with radio telescopes. aanda.orgeas-journal.org The extensive laboratory work on HCOO¹³CH₃ and H¹³COOCH₃ has enabled the successful detection of both ¹³C isotopologues in the Orion molecular cloud. aanda.org

Specifically, the prediction of line positions and intensities based on the newly determined spectroscopic constants allowed for the identification of 230 lines from HCOO¹³CH₃ and 234 lines from H¹³COOCH₃ in the Orion KL region. aanda.org Further observations using the APEX telescope and ALMA have confirmed the detection of ¹³C-methyl formate species in several massive star-forming regions, including Sgr B2(N-LMH), NGC 6334 IRS 1, W51 e2, and G19.61-0.23. core.ac.ukau.dk These detections allow for the determination of the ¹²C/¹³C isotopic ratio, a key tracer of galactic chemical evolution. core.ac.ukresearchgate.net

The analysis of rotational transitions within excited torsional states is crucial for a complete understanding of the molecule's spectroscopy and for identifying unassigned lines in astronomical spectra. mdpi.com For HCOO¹³CH₃, a detailed study of the first excited torsional state (v_t = 1) was performed by analyzing 2881 new spectral lines. aanda.org This analysis was part of a global fit that also included ground state data, providing a more robust set of molecular constants. aanda.org

The first detection of the v_t = 1 state for both the HCOO¹³CH₃ and H¹³COOCH₃ isotopologues in the Orion-KL hot molecular core was made possible by these advanced laboratory analyses. aanda.orghal.science This detection involved identifying 135 features of these excited states in the 80–280 GHz frequency range, which would not have been possible without the highly accurate predictions from the spectroscopic models. aanda.orgresearchgate.net The analysis of these excited states provides information on vibrational temperatures in astronomical sources. aanda.org

High-Resolution Spectroscopic Data for Astrophysical Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides complementary information about the electronic environment of the carbon nuclei within the molecule.

The ¹³C NMR spectrum of methyl formate shows two distinct signals, corresponding to the two different chemical environments of the carbon atoms. docbrown.info One signal is from the carbonyl carbon (C=O) and the other is from the methyl carbon (-OCH₃). docbrown.info

For the standard (unlabeled) methyl formate, the chemical shifts are approximately 165.8 ppm for the carbonyl carbon and a value for the methyl carbon. researchgate.net The presence of the ¹³C isotope in a specific position, as in Methyl formate-¹³C, would result in a strong signal at the chemical shift corresponding to that labeled position. The precise chemical shift values can vary slightly depending on the solvent used for the measurement. sigmaaldrich.comdocbrown.info

Table 2: Typical ¹³C NMR Chemical Shifts for Methyl Formate

Carbon Atom Chemical Shift (ppm)
Carbonyl Carbon (C=O) ~165.8
Methyl Carbon (-OCH₃) ~51.7

Values are general and can vary based on solvent and experimental conditions. docbrown.inforesearchgate.net

Elucidation of Isotopic Incorporation Patterns via 13C NMR

The incorporation of a carbon-13 (¹³C) isotope into the methyl formate molecule (HCOOCH₃) provides a powerful tool for detailed structural and mechanistic studies. In ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of the ¹³C nucleus gives rise to distinct signals, and the chemical environment of each carbon atom influences its resonance frequency. docbrown.info For methyl formate labeled with ¹³C, there are two primary positions for isotopic substitution: the formyl carbon (H¹³COOCH₃) and the methyl carbon (HCOO¹³CH₃). core.ac.ukau.dk

In a standard proton-decoupled ¹³C NMR spectrum of unlabeled methyl formate, two distinct peaks are observed, corresponding to the two different carbon environments: the formyl carbon and the methyl carbon. docbrown.info When specifically labeled with ¹³C at one of these positions, the corresponding peak in the spectrum is significantly enhanced, allowing for unambiguous assignment.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. docbrown.info The formyl carbon is deshielded due to its attachment to two electronegative oxygen atoms, resulting in a chemical shift further downfield. Conversely, the methyl carbon is more shielded and appears at a higher field. The precise chemical shifts can vary slightly depending on the solvent used for the NMR measurement. docbrown.infoillinois.edu

Isotopic labeling with ¹³C is particularly valuable for tracing reaction pathways and metabolic flows. scbt.com By analyzing the ¹³C NMR spectrum of products from a reaction involving ¹³C-labeled methyl formate, the fate of the labeled carbon atom can be determined, providing critical insights into the reaction mechanism. scbt.comnih.gov For example, studies have utilized ¹³C-labeled formate to investigate biosynthetic pathways in microorganisms. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for Methyl Formate Isotopologues This table provides illustrative chemical shift ranges. Actual values can vary based on experimental conditions.

Isotopologue Labeled Carbon Typical Chemical Shift (ppm)
H¹³COOCH₃ Formyl Carbon 160 - 166

Advanced NMR Techniques for this compound Structural Elucidation

Beyond standard one-dimensional ¹³C NMR, advanced NMR techniques, such as two-dimensional (2D) NMR spectroscopy, offer deeper insights into the molecular structure and connectivity of this compound. libretexts.orgnih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for this purpose.

An HSQC experiment correlates the chemical shifts of directly bonded proton (¹H) and carbon (¹³C) nuclei. For HCOO¹³CH₃, an HSQC spectrum would show a correlation peak between the signal of the methyl protons and the signal of the ¹³C-labeled methyl carbon. Similarly, for H¹³COOCH₃, a correlation would be observed between the formyl proton and the labeled formyl carbon. This provides a definitive assignment of proton and carbon signals within the molecule.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is especially useful for establishing the connectivity across the ester linkage. For example, in HCOO¹³CH₃, an HMBC spectrum would show a correlation between the formyl proton and the ¹³C-labeled methyl carbon, confirming the ester structure.

These advanced 2D NMR methods are instrumental in complex chemical and biological systems where signal overlap in 1D spectra can make interpretation difficult. nih.gov They provide unambiguous evidence of isotopic incorporation and molecular structure, reinforcing the data obtained from simpler NMR experiments. nih.gov

Infrared (IR) Spectroscopy of this compound

Vibrational Mode Assignments and Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to isotopic substitution. scbt.com The substitution of a ¹²C atom with a heavier ¹³C atom in methyl formate leads to a shift in the vibrational frequencies of the modes involving the labeled carbon. This isotopic shift provides a clear spectral signature for the presence and position of the ¹³C atom.

The IR spectrum of methyl formate exhibits several characteristic absorption bands corresponding to different vibrational modes, such as C=O stretching, C-O stretching, CH₃ rocking, O-CH₃ stretching, and OCO deformation. aanda.orgresearchgate.net When a ¹³C isotope is introduced, the frequencies of the vibrational modes associated with the labeled carbon atom are expected to decrease due to the increased mass.

For instance, the strong C=O stretching vibration, which appears around 1754 cm⁻¹ in unlabeled methyl formate, will show a noticeable redshift upon ¹³C substitution at the formyl position (H¹³COOCH₃). nist.gov Similarly, modes involving the methyl carbon, such as the O-¹³CH₃ stretch, will be affected in the HCOO¹³CH₃ isotopologue. The precise assignment of these shifted vibrational modes is crucial for identifying ¹³C-labeled methyl formate in various environments, from laboratory samples to interstellar space. researchgate.net

Table 2: Key Infrared Vibrational Modes of Methyl Formate and Expected Isotopic Shifts Frequencies are for the unlabeled molecule and are approximate. Isotopic substitution will cause a shift to lower wavenumbers for associated modes.

Vibrational Mode Approximate Frequency (cm⁻¹) Associated Carbon
C=O Stretch 1754 Formyl
C-O Stretch 1207 Formyl
CH₃ Rocking 1445 Methyl
O-CH₃ Stretch 1166 Methyl

Cryogenic Matrix Isolation Spectroscopy of this compound

Cryogenic matrix isolation is a powerful technique used to study the spectroscopic properties of molecules in an inert, low-temperature environment. In this method, molecules of interest, such as this compound, are trapped within a solid matrix of an inert gas (e.g., argon or nitrogen) at very low temperatures (typically below 20 K). This isolation prevents intermolecular interactions and results in very sharp and well-resolved spectral features, facilitating detailed analysis.

Studies using matrix isolation IR spectroscopy have been performed on methyl formate and its isotopologues. arxiv.org These experiments allow for the precise measurement of the vibrational frequencies of ¹³C-labeled methyl formate and the determination of the isotopic shifts for various vibrational modes. The inert matrix environment minimizes spectral broadening, enabling the resolution of fine structural details that might be obscured in the gas or liquid phase. This technique has been instrumental in providing high-quality reference spectra for the identification of this compound in more complex environments, including astronomical observations. arxiv.org

Comparison with Astronomical Infrared Observations

Methyl formate is one of the most abundant complex organic molecules detected in the interstellar medium (ISM), particularly in star-forming regions. aanda.orgaanda.org The detection of its isotopologues, including the ¹³C-substituted forms, is of great interest to astrochemists as it provides valuable information about the chemical evolution and isotopic fractionation processes in these regions. core.ac.ukau.dk

Astronomical observations, often conducted with radio telescopes like ALMA and the IRAM 30m telescope, have successfully identified rotational transitions of both H¹³COOCH₃ and HCOO¹³CH₃ in various interstellar clouds, such as the Orion Kleinmann-Low nebula (Orion-KL). core.ac.ukaanda.orguni-koeln.de By comparing the observed astronomical spectra with the precise laboratory data obtained from techniques like microwave and infrared spectroscopy, astronomers can confidently identify these molecules and determine their abundances. au.dkaanda.org

The analysis of the ¹²C/¹³C isotopic ratio in methyl formate provides crucial clues about the formation pathways of complex organic molecules in space. core.ac.ukau.dk Studies have shown that the ¹²C/¹³C ratio in methyl formate in regions like Orion-KL is consistent with the ratio found in simpler molecules like carbon monoxide (CO), suggesting a chemical link between them. core.ac.ukau.dk Furthermore, laboratory IR spectra of methyl formate in astrophysically relevant ice mixtures (containing water, carbon monoxide, etc.) are essential for interpreting observations from infrared telescopes like the James Webb Space Telescope (JWST), which can probe the composition of icy dust grains where these molecules may form. aanda.orgresearchgate.net The comparison of laboratory data on ¹³C-methyl formate with astronomical observations is a cornerstone of modern astrochemistry, helping to unravel the complex chemical processes that lead to the formation of organic molecules in the cosmos. aanda.orgfigshare.com

Theoretical and Computational Studies on Methyl Formate 13c

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in Methyl formate-13C and the energy associated with its different spatial orientations.

Ab Initio and Density Functional Theory (DFT) Approaches

A variety of computational methods have been employed to study methyl formate (B1220265) and its isotopologues. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, along with Density Functional Theory (DFT) using functionals like B3LYP, are commonly used. csic.esrsc.orgscience.gov For instance, the ground state geometry of methyl formate has been optimized at the MP2 level with an aug-cc-pVTZ basis set. DFT calculations have also been used to explore the interaction of methyl formate with solvent clusters and its unimolecular chemistry. science.gov

Theoretical studies on the formation of methyl formate on copper surfaces have utilized plane-wave DFT with the PW91 exchange-correlation functional. nju.edu.cn Furthermore, high-level ab initio calculations have been performed to determine excitation energies and to understand the electronic spectrum of the molecule. These computational approaches are crucial for predicting molecular properties and interpreting experimental data for both the standard molecule and its isotopically substituted forms like this compound. csic.esscience.govnju.edu.cn

Conformational Isomerism and Energy Barriers (e.g., cis-trans)

Methyl formate exists as two stable planar conformers: cis and trans. The cis conformer, where the methyl group is eclipsed by the carbonyl group, is the more stable form. csic.es The energy difference between the cis and trans forms has been a subject of both experimental and theoretical investigation.

Ab initio calculations have determined the energy difference between the two conformers to be approximately 5.3 kcal/mol. csic.es More recent computations at the CCSD(T)-F12 level show a stability difference of 4.95 kcal/mol (1730 cm⁻¹) and a cis-trans barrier of 13.2 kcal/mol (4616 cm⁻¹). researchgate.net

Crucially, dynamic NMR spectroscopy has been used to experimentally determine the free-energy barriers for the interconversion of the conformers for methyl formate specifically enriched with ¹³C at the carbonyl carbon (H¹³COOCH₃). These experiments provide direct insight into the energetics of the ¹³C isotopologue. The measured barriers are higher than some previously reported literature values for the unlabeled species. nih.govacs.org

InterconversionFree-Energy Barrier (kcal/mol)Temperature (°C)Method
E-to-Z (trans-to-cis)9.85 ± 0.15-70.8Dynamic ¹³C NMR Spectroscopy
Z-to-E (cis-to-trans)11.91 ± 0.15-70.8Dynamic ¹³C NMR Spectroscopy
Table 1: Experimentally determined free-energy barriers for cis-trans interconversion in Methyl formate-¹³C. Data sourced from Cain et al. (2001). nih.govacs.org

The internal rotation of the methyl group (CH₃) also presents an energy barrier. Theoretical calculations place this barrier at V₃(cis) = 368 cm⁻¹ and V₃(trans) = 26 cm⁻¹ for the main isotopologue. csic.es For the higher-energy trans conformer, the three-fold (V₃) potential barrier for methyl rotation is considerably lower than that of the cis conformer. aanda.orgarxiv.org

Prediction of Spectroscopic Parameters and Line Intensities

Theoretical calculations are indispensable for predicting the rotational and vibrational spectra of molecules, which is a prerequisite for their detection in laboratory and astronomical settings. For the ¹³C isotopologues of methyl formate, H¹³COOCH₃ and HCOO¹³CH₃, extensive theoretical and experimental spectroscopic work has been performed.

The analysis of the microwave and sub-millimeter wave spectra of HCOO¹³CH₃, using the Rho-Axis Method (RAM) which accounts for the internal rotation of the methyl group, has led to the determination of twenty-seven spectroscopic constants from a fit of 936 observed transitions. aanda.orgaanda.org This detailed fit allows for the precise prediction of line positions and intensities, which was instrumental in the subsequent detection of 230 lines of HCOO¹³CH₃ in the Orion interstellar molecular cloud. aanda.orgaanda.org

Similarly, previously published data for the H¹³COOCH₃ isotopologue were refitted to generate a new prediction of its ground state spectrum. aanda.orgaanda.org This updated prediction enabled the identification of 234 lines of H¹³COOCH₃ in the same interstellar cloud. aanda.orgaanda.org The calculation of dipole moments is also a critical component of these predictions, as line intensities depend on them. sf2a.eu

IsotopologueNumber of Transitions FittedNumber of Spectroscopic Constants DeterminedMethod of Analysis
HCOO¹³CH₃93627Rho-Axis Method (RAM)
H¹³COOCH₃Refit of published data--
Table 2: Summary of spectroscopic analysis for Methyl formate-¹³C isotopologues. Data sourced from Carvajal et al. (2009). aanda.orgaanda.org

Simulation of Reaction Pathways and Energy Landscapes

Computational chemistry is a key tool for simulating the chemical reactions that lead to the formation of molecules like this compound, particularly in the complex environments of the interstellar medium (ISM).

Mechanistic Insights from Computational Chemistry

Theoretical studies have explored various gas-phase and grain-surface reactions to explain the observed abundances of methyl formate in the ISM. While gas-phase reactions have been proposed, models that only consider these pathways often fail to reproduce the observed abundances, suggesting that grain-surface chemistry plays a crucial role. arxiv.org

One extensively studied gas-phase pathway involves the reaction of protonated methanol (B129727) with formaldehyde (B43269), but this has been shown computationally to have a high activation barrier, making it unfeasible at typical molecular cloud temperatures. arxiv.org Another proposed gas-phase mechanism involves the reaction between two formaldehyde molecules, which also has a significant potential barrier, though quantum tunneling could play a role. researchgate.net

Computational studies of the radical-radical reaction between the formyl radical (HCO) and the methoxy (B1213986) radical (CH₃O) are considered a primary formation route. aanda.orgresearchgate.net Kinetic calculations indicate that the formation of methyl formate can dominate over other potential competitive channels. mdpi.com The isotopic substitution with ¹³C is not expected to alter these fundamental pathways, although it may have a minor effect on reaction kinetics.

Surface-Mediated Formation Mechanisms (e.g., interstellar ice surfaces)

The formation of complex organic molecules is widely believed to occur on the surfaces of icy dust grains in cold, dense molecular clouds. arxiv.orgresearchgate.net In these environments, simpler molecules freeze out onto grains, and subsequent processing by UV radiation or cosmic rays generates radicals. These radicals can then react to form more complex species. arxiv.org

Computational simulations have explored the formation of methyl formate on water ice surfaces. One pathway involves the reaction of formaldehyde (H₂CO) with a formyl radical (HCO) to form a radical intermediate, followed by hydrogenation. acs.org However, calculations suggest the activation energies for the pathway leading to methyl formate are high, making it less significant compared to the formation of its isomer, glycolaldehyde (B1209225). acs.org Furthermore, simulations indicate that the formation of the methyl formate molecule is only minimally influenced by the ice surface in this specific pathway, with only a small reduction in relative energy compared to the gas phase. acs.org

Another key surface-mediated route is the reaction of the methoxy radical (CH₃O) with the formyl radical (HCO). aanda.orgmdpi.com Theoretical computations suggest that this stereospecific formation on grain surfaces can qualitatively explain the observed cis/trans abundance ratios of methyl formate in the ISM. aanda.orgaanda.org DFT calculations have also shown that the formation of methyl formate via the reaction between adsorbed formaldehyde and methoxyl on a copper surface is plausible. nju.edu.cn These surface-mediated models, supported by quantum chemical calculations, are currently the most promising explanations for the formation of this compound and its more abundant isotopologue in interstellar environments. nju.edu.cnaanda.orgarxiv.org

Applications of Methyl Formate 13c in Reaction Mechanism Elucidation

Tracer Studies in Organic Synthesis and Catalysis

The use of Methyl formate-13C as a tracer has been instrumental in clarifying the mechanisms of several fundamental organic reactions.

Investigation of Carbonylation Reaction Mechanisms

This compound is a key reagent in studies of carbonylation reactions, where a carbonyl group is introduced into a molecule. In "CO-free" carbonylation reactions, where methyl formate (B1220265) serves as the carbonyl source, ¹³C labeling has been crucial. For instance, in the palladium-catalyzed alkoxycarbonylation of alkenes, in situ NMR spectroscopy using ¹³C-labeled methyl formate has demonstrated that the reaction proceeds through the C-H activation of the in situ generated methyl formate, rather than through the formation of free carbon monoxide. d-nb.info This finding was supported by the absence of a CO signal in the ¹³C NMR spectra. d-nb.info

Gas-phase studies involving the reactions of metal carbonyl anions with H¹³COOCH₃ have revealed that the ¹³C label appears in the eliminated carbon monoxide molecules. nih.govacs.org This observation indicates that the metal center inserts into the bonds adjacent to the carbonyl group of the methyl formate, forming five- or six-coordinate intermediates. nih.govacs.org In the specific case of the reaction between Fe(CO)₃⁻ and H¹³COOCH₃, a remarkable consecutive exchange of all three CO ligands of the iron complex for ¹³CO was observed, pointing to a complex mechanism involving initial insertion into the H¹³CO-OCH₃ bond. nih.govacs.org

Table 1: Key Findings from Carbonylation Studies with this compound

Reaction SystemKey FindingTechnique(s)
Pd-catalyzed alkoxycarbonylation of 1-octeneMethyl formate is the direct source of the carbonyl group via C-H activation; no free CO is formed.In situ ¹³C NMR Spectroscopy
Gas-phase reaction of metal carbonyl anions with H¹³COOCH₃Metal center inserts into bonds adjacent to the carbonyl function, leading to labeled CO elimination.Fourier Transform Ion Cyclotron Resonance Mass Spectrometry
Gas-phase reaction of Fe(CO)₃⁻ with H¹³COOCH₃Facile and complete exchange of CO ligands on the metal with ¹³CO from methyl formate.Fourier Transform Ion Cyclotron Resonance Mass Spectrometry

Elucidation of Esterification and Transesterification Pathways

Isotopic labeling is a classic method for elucidating the mechanism of esterification. While direct studies specifically using this compound are less common in this specific context, the principles established by isotopic labeling experiments are fundamental. For example, in Fischer esterification, carrying out the reaction with an ¹⁸O-labeled alcohol results in the ¹⁸O label being incorporated exclusively into the ester, not the water byproduct. libretexts.org This provides clear evidence that the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the carboxylic acid. This principle is directly applicable to understanding transesterification reactions where this compound could be used to track the carbonyl group's fate.

Studies of Metal-Mediated Reactions using ¹³C Labeling

The interaction of this compound with metal centers provides significant insights into the mechanisms of metal-mediated and catalyzed reactions. In gas-phase studies with coordinatively unsaturated metal carbonyl anions, the use of H¹³COOCH₃ has shown that reactions often proceed through the initial insertion of the metal into the bonds adjacent to the carbonyl group. nih.govacs.org This leads to the formation of intermediate species where the labeled carbon is incorporated into the metal complex, which can then undergo further reactions like the elimination of labeled carbon monoxide. nih.govacs.org

For example, the reaction of dicarbonyl and tricarbonyl metal anions with H¹³COOCH₃ results in the elimination of ¹³CO, confirming the insertion mechanism. acs.org Furthermore, certain metal anions like Mn(CO)₃⁻, Fe(CO)₂⁻, and Co(CO)₂⁻ react with methyl formate to lose methanol (B129727), a process shown by ¹³C and deuterium (B1214612) labeling to be a reductive elimination from a higher-coordinate intermediate. nih.govacs.org A particularly interesting case is the reaction of Fe(CO)₃⁻ with H¹³COOCH₃, where a facile exchange of all three unlabeled CO ligands on the iron for ¹³CO occurs. acs.org This suggests a novel reaction pathway initiated by insertion into the H¹³CO-OCH₃ bond, followed by hydrogen shifts. acs.org

Probing Hydrogen Transfer and Dehydrogenation Mechanisms

This compound is also valuable in studying reactions involving hydrogen transfer and dehydrogenation. In the context of catalytic transfer hydrogenation, where methanol can act as a hydrogen donor, some ruthenium catalysts are known to oxidize methanol to methyl formate. pnas.org The use of ¹³C-labeled methanol would lead to the formation of this compound, allowing researchers to follow the subsequent reactions of this oxidized product.

In studies of formic acid decomposition catalyzed by molybdenum hydride complexes, both dehydrogenation (to CO₂ and H₂) and disproportionation (to methanol and CO₂) are observed. nih.govrsc.orgresearchgate.net The subsequent esterification of the produced methanol with remaining formic acid yields methyl formate. nih.govrsc.orgresearchgate.net Isotopic labeling experiments, for instance by performing the reaction under a D₂ atmosphere, have shown no deuterium incorporation into the resulting methanol or methyl formate. nih.govrsc.org This provides strong evidence for a direct proton and hydride transfer mechanism from formic acid, rather than a pathway involving the recombination of H₂ produced from dehydrogenation. nih.govrsc.org

Analysis of Carbon Isotope Fractionation in Chemical Processes

The study of carbon isotope fractionation provides quantitative insights into reaction mechanisms and rate-determining steps. The kinetic isotope effect (KIE), the ratio of reaction rates of light (¹²C) to heavy (¹³C) isotopologues, can be precisely measured using labeled compounds like this compound.

In the alkaline hydrolysis of methyl formate, a carbonyl carbon isotope effect (k₁₂/k₁₃) of 1.0338 has been measured. colab.ws This value, along with other heavy-atom isotope effects, is consistent with a stepwise mechanism involving a tetrahedral intermediate. researchgate.net

In environmental and biological systems, carbon isotope fractionation during the consumption of formate (a related C1 compound) has been studied extensively. In anoxic soils and sediments, formate is converted to acetate (B1210297) and methane. copernicus.orgcopernicus.org The isotopic enrichment factors (ε) for formate consumption are typically small, while the acetate produced is significantly depleted in ¹³C relative to the initial formate. copernicus.orgcopernicus.org This suggests that formate is disproportionated into ¹³C-depleted acetate and ¹³C-enriched CO₂. copernicus.org In pure cultures of acetogenic bacteria, the fractionation factor for acetate formation from formate was found to be -56.5‰. nih.gov

Table 2: Carbon Isotope Effects in Reactions Involving Formate and its Derivatives

Reaction / ProcessIsotope Effect (k₁₂/k₁₃ or ε)Implication
Alkaline hydrolysis of methyl formatek₁₂/k₁₃ = 1.0338 colab.wsSupports a stepwise mechanism with a tetrahedral intermediate. researchgate.net
Formate consumption in anoxic paddy soils (non-sulfidogenic)ε = -8‰ to -3.5‰ copernicus.orgIndicates a preference for the light isotope during consumption.
Acetate formation from formate in acetogenic bacteriaε = -56.5‰ nih.govSignificant fractionation occurs during the biological conversion.

Unraveling Complex Multi-Step Reaction Networks with ¹³C Tracing

The true power of isotopic labeling with this compound is realized in the study of complex, multi-step reaction networks where multiple pathways may be operating simultaneously. By following the ¹³C label through various intermediates and final products, a definitive map of the reaction landscape can be constructed.

The use of ¹³C-labeled propane (B168953) in its ammoxidation to acrylonitrile (B1666552) over a Mo-V-Te-Nb-O mixed oxide catalyst helped to rule out the involvement of C6 intermediates, thereby supporting a direct reaction pathway. acs.orgacs.org Similarly, in the palladium-catalyzed isomerization of methyl formate to acetic acid, a complex network of reactions including decarbonylation, methyl iodide formation, and subsequent carbonylation can be deconvoluted using isotopic labeling. nih.gov

In the gas-phase reactions of metal carbonyl anions with H¹³COOCH₃, the observation of both labeled carbon monoxide and the loss of unlabeled methanol from the same reaction system highlights the presence of competing reaction pathways originating from a common intermediate. nih.govacs.org The ability to trace the ¹³C label is essential for identifying and quantifying the flux through each of these competing channels.

Astrophysical Relevance and Interstellar Medium Research of Methyl Formate 13c

Detection and Abundance Determination of Methyl Formate-13C in Star-Forming Regions

Observations in Orion-KL and Other High-Mass Star-Forming Regions

The Orion Kleinmann-Low (Orion-KL) nebula, a prolific region of high-mass star formation, has been a primary target for the detection of methyl formate (B1220265) and its isotopologues. aanda.orgaanda.org The first interstellar detection of methyl formate was in Sagittarius B2 (Sgr B2) in 1975. aanda.org Since then, numerous lines have been identified in various molecular clouds, including Orion KL and W51 e1/e2. aanda.org

A survey of several massive star-forming regions confirmed the detection of ¹³C-methyl formate species in Orion-KL and provided tentative detections of HCOO¹³CH₃ in Sgr B2(N-LMH), NGC 6334 IRS 1, W51 e2, and G19.61-0.23 using the APEX telescope. au.dkcore.ac.ukarxiv.org These observations were made in the frequency range of 283.4–287.4 GHz. au.dkcore.ac.uk Subsequent analysis of ALMA science verification data not only confirmed the presence of ¹³C-methyl formate in Orion-KL but also allowed for the imaging of its spatial distribution. au.dkcore.ac.uk

In the Orion molecular cloud, a detailed analysis identified 230 lines of HCOO¹³CH₃ and 234 lines of H¹³COOCH₃. aanda.org This was made possible by new laboratory spectroscopic data for HCOO¹³CH₃ and a refitting of previously published data for H¹³COOCH₃. aanda.org The column density of methyl formate in such hot cores is estimated to be between 10¹⁵ and 10¹⁷ cm⁻². aanda.org

The following table summarizes the high-mass star-forming regions where ¹³C-methyl formate has been observed.

Star-Forming RegionIsotopologue(s) DetectedTelescope(s) UsedNotes
Orion-KL H¹³COOCH₃, HCOO¹³CH₃ALMA, IRAM 30-mConfirmed detection and spatial mapping. aanda.orgau.dkcore.ac.uk
Sgr B2(N-LMH) HCOO¹³CH₃APEXTentative detection. au.dkcore.ac.ukarxiv.org
NGC 6334 IRS 1 HCOO¹³CH₃APEXTentative detection. au.dkcore.ac.ukarxiv.org
W51 e2 HCOO¹³CH₃APEXTentative detection. au.dkcore.ac.ukarxiv.org
G19.61-0.23 HCOO¹³CH₃APEXTentative detection. au.dkcore.ac.ukarxiv.org

Identification in Low-Mass Star-Forming Regions (Hot Corinos)

Methyl formate is not exclusive to high-mass star-forming regions; it is also found in hot corinos, the warm inner regions surrounding low-mass protostars. aanda.orgoup.com Detections have been made in sources such as NGC1333-IRAS4B and IRAS 2A. aanda.org The presence of complex organic molecules like methyl formate in these regions is generally attributed to the sublimation of icy mantles on dust grains as the protostar heats its surroundings. oup.comsissa.it

In the low-mass protostellar binary IRAS 16293–2422, a comprehensive molecular line survey using ALMA has led to the tentative identification of ¹³C isotopologues of methyl formate. aanda.org The analysis of these species is crucial for understanding the formation pathways of complex organic molecules in the early stages of solar-type star formation. rsc.org

Isotopic Ratio Determination in Interstellar Molecules

The study of isotopic ratios, particularly ¹²C/¹³C, provides deep insights into the chemical history and evolution of the galaxy.

¹²C/¹³C Isotope Ratios in Methyl Formate Isotopologues

The detection of both H¹³COOCH₃ and HCOO¹³CH₃ has enabled the first determination of the ¹²C/¹³C isotope ratio in a large organic molecule. au.dkcore.ac.uk In Orion-KL, the ¹²C/¹³C ratio in methyl formate was determined for two distinct components: the Compact Ridge and the Hot Core-SW. The derived values are 68.4 ± 10.1 and 71.4 ± 7.8, respectively. au.dkcore.ac.uk These values are consistent with the average ¹²C/¹³C ratio derived from carbon monoxide (CO) in Orion-KL and in other observed sources. au.dkcore.ac.uk

This consistency suggests that the carbon in methyl formate originates from the same reservoir as the carbon in CO and that significant chemical fractionation has not occurred in these warm regions. univap.br

Location in Orion-KL¹²C/¹³C Ratio
Compact Ridge 68.4 ± 10.1 au.dkcore.ac.uk
Hot Core-SW 71.4 ± 7.8 au.dkcore.ac.uk

In the low-mass protostar IRAS 16293B, tentative identifications suggest that the ¹²C/¹³C ratio for methyl formate may be lower than the typical interstellar medium value, a trend also seen for dimethyl ether and glycolaldehyde (B1209225) in the same source. aanda.org

Implications for Galactic Chemical Evolution and Isotopic Fractionation

The ¹²C/¹³C ratio is a key parameter in models of Galactic Chemical Evolution (GCE). illinois.edu ¹²C is primarily produced in massive stars, while ¹³C is thought to be synthesized in lower-mass stars and novae. inaf.itaanda.org Therefore, the ¹²C/¹³C ratio is expected to vary with distance from the Galactic center, reflecting the history of star formation and nucleosynthesis across the galaxy. illinois.edu

The measured ¹²C/¹³C ratios in methyl formate in high-mass star-forming regions are consistent with the values found in simpler molecules like CO. au.dkcore.ac.uk This indicates that the complex chemistry leading to methyl formate does not significantly alter the primordial ¹²C/¹³C ratio of the gas from which it formed. illinois.edu This lack of significant fractionation in hot cores and corinos suggests that the isotopic ratios measured in these complex molecules can be a reliable tracer of the local interstellar ¹²C/¹³C abundance. illinois.edu However, observations in some low-mass sources hint at lower ¹²C/¹³C ratios, which could point to specific formation conditions or chemical pathways that favor the incorporation of ¹³C. aanda.orgrsc.org

Interstellar Formation Pathways of Methyl Formate (and its ¹³C Isotopologues)

The precise formation mechanism of methyl formate in the interstellar medium is a subject of ongoing research and debate. Both gas-phase and grain-surface chemistry are considered to play a role.

Gas-Phase Chemistry: Early models proposed gas-phase, ion-molecule reactions as the primary route to methyl formate. arxiv.org One key proposed reaction involves protonated methanol (B129727) ([CH₃OH₂]⁺) and formaldehyde (B43269) (H₂CO). arxiv.org However, this reaction was found to have a significant energy barrier, making it less efficient under typical interstellar conditions. oup.com More recent studies have proposed new gas-phase ion-molecule reactions, such as a methyl cation transfer from protonated methanol to formic acid, which could proceed without an energy barrier to form the less stable trans-conformer of protonated methyl formate. arxiv.orgacs.org

Grain-Surface Chemistry: There is growing evidence that grain-surface chemistry is a major contributor to methyl formate formation. aanda.org Laboratory experiments have demonstrated that methyl formate can be produced by the irradiation (with cosmic rays or UV photons) of ice mantles containing methanol (CH₃OH) and carbon monoxide (CO). oup.comaanda.org The prevailing theory suggests that radicals, such as the methoxy (B1213986) radical (CH₃O) and the formyl radical (HCO), are formed on the ice and subsequently recombine. aanda.orgarxiv.org

HCO• + CH₃O• → HCOOCH₃

This radical-radical association is thought to be particularly efficient during the warm-up phase of star formation, when the radicals become mobile on the grain surface before the ice mantle fully sublimates. oup.com The detection of methyl formate and other complex organic molecules in cold regions, where gas-phase chemistry is less efficient, also supports a grain-surface formation pathway followed by non-thermal desorption. arxiv.org The strong correlation between the spatial distributions of methyl formate and methanol in some regions further strengthens the link to grain-surface chemistry originating from methanol-rich ices. univap.br

The formation of the ¹³C isotopologues would follow the same pathways, incorporating ¹³C-bearing precursors like ¹³CO, H¹³CO, or ¹³CH₃OH, which are present in the interstellar medium. au.dkcore.ac.uk The consistency of the ¹²C/¹³C ratio between methyl formate and CO suggests that the formation process on grain surfaces does not strongly discriminate between the isotopes in the warm environments of hot cores. univap.br

Gas-Phase Reaction Mechanisms in the Interstellar Medium

While grain-surface chemistry is considered a dominant contributor, gas-phase reactions are also proposed to play a role in the formation of methyl formate. oup.comarxiv.org The abundance of methyl formate is challenging to explain solely through gas-phase reactions involving methanol, suggesting other pathways are necessary. aanda.org

Historically, a key proposed gas-phase route involved the reaction of protonated methanol ([CH₃OH₂]⁺) with formaldehyde (H₂CO). arxiv.org However, this reaction was later found to have a significant activation energy barrier, making it unfeasible at the low temperatures of molecular clouds. arxiv.org

Alternative gas-phase mechanisms have been explored. One promising pathway is the ion-molecule reaction between protonated methanol and formic acid (HCOOH), which could favor the production of the higher-energy trans-conformer of methyl formate. aanda.org Another potential route is the neutral-neutral radiative association reaction between the methoxy radical (CH₃O) and the formyl radical (HCO), although this can also lead to dissociation back into reactants. arxiv.org

Quantum chemical studies suggest that while gas-phase routes exist, they alone are insufficient to reproduce the observed abundances of methyl formate in hot cores, highlighting the importance of solid-phase formation. oup.comarxiv.org Models indicate that gas-phase reactions might become more efficient during the warm-up phase of protostars when molecules desorb from grains, but this is often in conjunction with surface chemistry. oup.com

Grain Surface Chemistry and Ice Phase Formation Routes

It is widely accepted that the formation of methyl formate, including its ¹³C isotopologues, predominantly occurs on the surfaces of icy dust grains in the cold, dense phases of molecular clouds. arxiv.orgaanda.org These icy mantles, composed mainly of water, carbon monoxide, and methanol, act as a meeting point for reactants. researchgate.netaanda.org

The primary mechanism is believed to be the radical-radical combination of the methoxy radical (CH₃O) and the formyl radical (HCO). oup.comarxiv.org These radicals are formed from the dissociation of more abundant precursor molecules like methanol (CH₃OH) and formaldehyde (H₂CO) in the ice, often triggered by energetic processing. arxiv.orgarxiv.org

Key Formation Steps on Grain Surfaces:

Precursor Formation: Carbon monoxide (CO) on the grain surface is successively hydrogenated to form formaldehyde (H₂CO) and then methanol (CH₃OH). aanda.orgresearchgate.net

Radical Production: UV photons or cosmic rays dissociate methanol and formaldehyde, producing CH₃O and HCO radicals. arxiv.orgucl.ac.uk

Radical Recombination: The mobile radicals diffuse across the grain surface and react. arxiv.org

CH₃O• + HCO• → HCOOCH₃

For the ¹³C isotopologues, the process is analogous, starting with ¹³CO or ¹³C-bearing methanol. The fractionation of ¹³C is thought to occur preferentially in CO at low temperatures, and this enrichment is then passed on to more complex molecules like methyl formate. arxiv.org

Some studies have also investigated alternative surface reactions, such as the S N Acyl substitution reaction between methanol and formic acid on water ice surfaces, though the efficiency of such pathways is still under investigation. researchgate.net The combination of radical-radical reactions on grain surfaces during the cold phase, followed by sublimation into the gas as a young star heats its surroundings, is the most successful model for explaining the high abundances of methyl formate observed in hot cores. oup.comarxiv.org

Role of Energetic Processing (e.g., electron irradiation, cosmic rays) in Ice Chemistry

Energetic processing of interstellar ice mantles is a critical driver for the synthesis of complex organic molecules, including this compound. aanda.orgqmul.ac.uk This processing is primarily driven by cosmic rays (protons and heavier ions) and secondary electrons and UV photons generated by cosmic ray interactions with the ice and surrounding gas. researchgate.netaip.org

Laboratory experiments have demonstrated the effectiveness of this process.

Proton Irradiation: The irradiation of ice mixtures containing methanol (CH₃OH) and carbon monoxide (CO) with 200 keV protons at cryogenic temperatures (16 K) has been shown to produce methyl formate. aanda.orgaanda.org The amount formed is sufficient to account for abundances observed in dense molecular clouds. aanda.org

Electron Irradiation: Low-energy electrons (3-18 eV), which are abundant secondary particles, can also initiate the chemistry. rsc.org Experiments show that electron irradiation of CH₃OH:CO ice mixtures leads to the formation of methyl formate. aanda.orgrsc.org The reactions are triggered by processes like dissociative electron attachment (DEA) to methanol, which produces the key CH₃O• radical. rsc.org

UV Photolysis: UV irradiation of ice analogues has also been shown to form methyl formate from precursors like methanol and carbon monoxide. aanda.orgaanda.org

These energetic processes break the chemical bonds of stable molecules like CH₃OH and CO frozen in the ice, creating a pool of reactive radicals (e.g., CH₃O•, HCO•). arxiv.orgqmul.ac.uk As the ice is gently warmed during star formation, these radicals become mobile and can combine to form more complex species. arxiv.org The molecules formed, including this compound, are then released into the gas phase through thermal desorption or non-thermal processes like sputtering, where they can be observed by radio telescopes. aanda.orgaip.org

Table 1: Experimental Parameters for Energetic Processing of Ices Leading to Methyl Formate Formation

Processing AgentIce CompositionTemperature (K)Key ProductsReference
200 keV ProtonsCO:CH₃OH16Methyl formate, Glycolaldehyde aanda.org
Energetic ElectronsCO:CH₃OH10Methyl formate, Glycolaldehyde aanda.org
Low-energy Electrons (3-18 eV)CO:CH₃OH~20Methyl formate rsc.org
UV PhotonsCO:CH₃OH~10-20Methyl formate aanda.org

Comparison of Observational Data with Astrochemical Models

Comparing observational data of this compound with predictions from astrochemical models is essential for validating formation theories. oup.comarxiv.org Such comparisons help refine our understanding of whether gas-phase, grain-surface, or a combination of both chemistries dominates.

Models that rely solely on gas-phase reactions consistently fail to reproduce the high abundances of methyl formate observed in hot cores and corinos. aanda.orgaanda.org However, models incorporating grain-surface chemistry, particularly radical-radical reactions during the warm-up phase of a protostar, have been much more successful. oup.comarxiv.org For instance, models show that the surface reaction between CH₃O and HCO is necessary to explain the observed abundances in many star-forming regions. oup.comucl.ac.uk

The isotopic ratio ¹²C/¹³C in methyl formate serves as a powerful constraint.

In the Orion-KL star-forming region, the ¹²C/¹³C ratio for both ¹³C-isotopologues of methyl formate was found to be around 68-71. core.ac.uk This value is consistent with the ¹²C/¹³C ratio measured in CO in the same region, supporting the theory that methyl formate inherits its carbon from the CO reservoir via grain-surface hydrogenation and subsequent reactions. core.ac.uk

Observations of the protoplanetary disk around V883 Ori found a much lower ¹²C/¹³C ratio of ~20-30 for methyl formate and other complex organics. astrobiology.com This indicates significant ¹³C-fractionation of the parent CO ice at very low temperatures before the formation of the complex molecules, providing a window into the earliest, coldest phases of star and planet formation. astrobiology.com

Tentative detections of ¹³C-methyl formate in the low-mass protostar IRAS 16293-2422 also suggest potential ¹³C enhancement compared to the typical interstellar value, which could reflect formation in the coldest parts of the protostellar envelope. aanda.org

These comparisons demonstrate that while grain-surface chemistry is the primary formation route, the specific isotopic ratios observed can reveal details about the temperature history and evolutionary stage of the interstellar environment. rsc.orgastrobiology.com

Table 2: Observed ¹²C/¹³C Ratios in Methyl Formate for Different Astronomical Sources

SourceSource Type¹²C/¹³C RatioReference
Orion-KL (Compact Ridge)High-Mass Star-Forming Region68.4 ± 10.1 core.ac.uk
Orion-KL (Hot Core-SW)High-Mass Star-Forming Region71.4 ± 7.8 core.ac.uk
V883 OriProtoplanetary Disk~20-30 astrobiology.com
IRAS 16293-2422BLow-Mass ProtostarTentative detection, suggests enhancement aanda.org
Interstellar Medium (Canonical)General ISM~69 astrobiology.com

Future Directions in Methyl Formate 13c Research

Development of Advanced Spectroscopic Techniques

The unambiguous detection and analysis of Methyl formate-13C in astronomical environments and laboratories are fundamentally dependent on spectroscopy. aanda.org Future progress is intrinsically linked to the development of more advanced spectroscopic techniques.

Future efforts will focus on:

Increased Sensitivity and Resolution: Developing spectrometers with higher sensitivity to detect weaker transitions and more dilute species. Enhanced resolution will allow for the separation of closely spaced spectral lines, which is critical in the dense spectra of complex organic molecules.

Broader Frequency Coverage: Expanding laboratory measurements into the THz domain to provide a more complete spectral catalog. This is vital for the interpretation of data from next-generation telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) and the Herschel Space Observatory. aanda.org

Dynamic NMR Spectroscopy: Utilizing techniques like dynamic NMR spectroscopy to investigate the conformational dynamics and energy barriers of the molecule, as has been done to study the E-to-Z and Z-to-E conversions in 13C-enriched methyl formate (B1220265). sigmaaldrich.comnih.gov

These advancements will not only aid in the detection of HCOO¹³CH₃ and H¹³COOCH₃ but also in the identification of transitions from excited vibrational and torsional states, providing a more complete physical and chemical picture of the environments they inhabit. eas-journal.org

Integration of Multi-Messenger Astronomical Observations

Multi-messenger astronomy (MMA), which combines data from different cosmic messengers like electromagnetic radiation, gravitational waves, neutrinos, and cosmic rays, represents a revolutionary approach to understanding the universe. numberanalytics.comarxiv.org The integration of these diverse data streams is set to provide unprecedented context for the study of interstellar molecules like this compound.

While radio telescopes like ALMA and the Green Bank Telescope (GBT) are the primary tools for detecting the spectral signatures of molecules, combining these observations with other data can reveal the underlying astrophysics driving the chemistry. core.ac.uknrao.edu For instance:

Correlating with High-Energy Events: Linking the presence and abundance of this compound with events detected by neutrino observatories (like IceCube) or gravitational wave detectors (like LIGO/Virgo) could illuminate the role of high-energy phenomena, such as supernovae or neutron star mergers, in synthesizing complex organic molecules. arxiv.orgcern.ch

Combining Radio and Infrared Data: The synergy between radio observatories (which probe the gas phase) and infrared telescopes like the James Webb Space Telescope (JWST) (which can probe ice mantles on dust grains) is particularly powerful. unige.chresearchgate.net This allows for a comprehensive view of a molecule's life cycle, from its formation in icy grain mantles to its release into the gas phase in hot molecular cores. arxiv.org

By placing the chemical inventory of a region, including its isotopic composition, into the broader context of its high-energy environment and evolutionary stage, MMA will help answer fundamental questions about where and how the building blocks of life are formed. numberanalytics.com

Refinement of Theoretical Models for Enhanced Predictive Power

As observational capabilities advance, the need for robust theoretical models to interpret the data becomes more critical. Future research will heavily rely on the refinement of computational models to enhance their predictive power regarding this compound.

Astrochemical models are becoming increasingly sophisticated, incorporating more complex treatments of gas-grain chemistry, state-specific reactions, and suprathermal chemistry. unige.ch For this compound, key areas for theoretical refinement include:

Quantum Chemical Calculations: Using high-level ab initio and density functional theory (DFT) methods to accurately predict spectroscopic constants (rotational, centrifugal distortion), vibrational frequencies, and dipole moments for ¹³C isotopologues. csic.esresearchgate.netresearchgate.net These theoretical predictions are essential for guiding laboratory measurements and astronomical searches. aanda.org

Reaction Dynamics and Formation Pathways: Modeling the formation of methyl formate on grain surfaces and in the gas phase. arxiv.orgacs.org Computational studies can explore the energetics of different reaction pathways, such as the radical-radical association of CH₃O and HCO, and determine the branching ratios that lead to methyl formate versus its isomers. acs.orgoup.com Theoretical investigations into the photodissociation and electron-induced decomposition of methyl formate provide crucial data on its stability and destruction mechanisms in various interstellar environments. oup.comresearchgate.netaanda.org

High-Throughput Computation and Machine Learning: The sheer volume of data from new observatories necessitates the use of high-throughput computation and machine learning to analyze astronomical spectra and manage vast chemical reaction networks. nih.govacs.org These tools can help identify molecular carriers for unassigned spectral features and provide unprecedented amounts of reference data. acs.org

These theoretical advancements will provide the necessary framework to translate complex observational data into a coherent understanding of the molecule's role in astrochemistry. researchgate.net

Exploration of Novel Synthetic Routes for Isotopic Variants

The spectroscopic and astrochemical studies of this compound are critically dependent on the availability of pure, isotopically labeled samples for laboratory analysis. The exploration of novel, efficient, and versatile synthetic routes for producing specific isotopic variants is therefore a crucial area of future research.

Current methods for producing ¹³C-labeled compounds can be complex and expensive. unimi.itrsc.org Future research will focus on developing more accessible and targeted synthetic strategies. Key approaches include:

Catalytic C-H Functionalization: The use of advanced catalytic methods, such as palladium-catalyzed C(sp³)–H functionalization, offers a powerful and versatile strategy for introducing isotopic labels into complex molecules with high precision. rsc.org This could be adapted for the specific methylation of formate precursors using ¹³C-labeled methyl sources.

Green Chemistry Approaches: Developing sustainable synthesis routes, for example, from CO₂-derived formamides over solid base catalysts, could provide an environmentally friendly and potentially cost-effective way to produce methyl formate and its isotopologues. mdpi.com

Modular Synthesis: Designing flexible synthetic pathways that allow for the incorporation of isotopes at different positions within the molecule (e.g., H¹³COOCH₃ vs. HCOO¹³CH₃). This allows for detailed laboratory studies of how isotopic substitution affects the molecule's spectroscopic properties. aanda.orgmdpi.com

The development of such methods will not only facilitate the study of this compound but also provide the tools to synthesize other isotopologues (e.g., involving deuterium (B1214612) or ¹⁸O), further expanding our ability to probe the interstellar medium. rsc.orgaanda.org

Isotopologue Precursor Example Potential Synthetic Method Reference
H¹³COOCH₃[¹³C]Formic Acid / [¹³C]FormateEsterification rsc.org
HCOO¹³CH₃[¹³C]Methanol / [¹³C]Methyl IodideEsterification / Nucleophilic Substitution rsc.org
HCOO¹³CH₃Vapor-phase carbonylationHeterogeneous nanocatalysis sciengine.com
¹³C-labeled compoundsVariousPalladium-catalyzed C(sp³)–H functionalization rsc.org

This table provides illustrative examples of synthetic strategies for isotopic labeling.

Broader Implications for Astrochemistry and Organic Reaction Dynamics

The focused study of this compound has far-reaching implications that extend beyond the characterization of a single molecule. It serves as a powerful probe into fundamental processes in astrochemistry and organic reaction dynamics.

The key broader implications include:

Tracing Chemical Evolution: The determination of isotopic ratios, such as ¹²C/¹³C, in molecules like methyl formate across different astronomical sources is a vital tool for understanding the chemical evolution of interstellar material and the galaxy itself. core.ac.ukau.dk Comparing the ¹²C/¹³C ratio in methyl formate to that in simpler molecules like CO can reveal details about isotopic fractionation processes. arxiv.org

Constraining Formation Models: The relative abundances of the two ¹³C isotopologues (H¹³COOCH₃ and HCOO¹³CH₃) can provide clues about the molecule's formation pathways. Different formation mechanisms may lead to different ¹³C distributions, helping to distinguish between gas-phase and grain-surface chemistry. arxiv.orgoup.com

Understanding Molecular Complexity: Methyl formate is one of the most abundant complex organic molecules (COMs) in many star-forming regions. aanda.org Understanding its formation, survival, and isotopic composition is a key part of the larger puzzle of how chemical complexity arises in the universe, eventually leading to prebiotic molecules. researchgate.netaanda.org

Refining Astronomical Surveys: Providing accurate spectral data for ¹³C isotopologues is essential for "cleaning" astronomical line surveys. By identifying and removing lines from these relatively abundant species, astronomers can more easily search for new, less abundant molecules in the spectral thicket. aanda.orgaanda.org

Ultimately, the continued investigation into this compound, powered by the future directions outlined above, will significantly enhance our understanding of how the fundamental building blocks of organic chemistry are synthesized and distributed throughout the cosmos. nih.gov

Q & A

Q. What are the established methods for synthesizing Methyl Formate-13C, and how can isotopic purity be validated?

  • Methodological Answer: this compound is synthesized via esterification of methanol with 13C-labeled carbon dioxide under acidic or catalytic conditions . Key steps include:

Reaction Setup: Use anhydrous methanol and high-purity 13CO₂ in a sealed reactor with sulfuric acid or ion-exchange resin catalysts.

Purity Control: Monitor reaction progress via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track esterification efficiency .

Isotopic Validation: Confirm 13C incorporation using nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C NMR at 62.5 MHz for distinct splitting patterns) or isotope-ratio mass spectrometry (IRMS) .

  • Critical Data Table:
TechniqueTarget Signal (13C)Expected Purity Threshold
13C NMRδ ~160-170 ppm (C=O)≥99 atom % 13C
IRMSm/z 61 (M+)Δ13C > ‰95

Q. Which analytical techniques are essential for characterizing this compound in metabolic tracer studies?

  • Methodological Answer: Researchers should combine:
  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and quantify isotopic analogs. Use a polar capillary column (e.g., DB-WAX) and electron ionization (EI) mode for fragmentation .
  • Isotopic Dilution Analysis (IDA): Spiking samples with a known 13C internal standard to correct for matrix effects .
  • High-Resolution NMR: For structural confirmation and monitoring isotopic scrambling in dynamic systems .

Advanced Research Questions

Q. How can experimental designs using this compound address contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?

  • Methodological Answer: Discrepancies often arise from differences in isotopic purity or measurement techniques. To resolve this:

Standardize Synthesis Protocols: Ensure consistent isotopic enrichment (e.g., ≥99 atom % 13C) and validate via IRMS .

Cross-Validate Techniques: Compare bomb calorimetry data with computational methods (e.g., Gaussian-optimized DFT calculations) .

Statistical Analysis: Apply error-propagation models to account for isotopic impurities in enthalpy calculations .

  • Example Data Reconciliation:
SourceΔfH° (kJ/mol)Method
Experimental (NIST)-379.2 ± 1.5Bomb Calorimetry
Computational (DFT)-377.8 ± 2.0B3LYP/6-311++G(d,p)

Q. What strategies minimize isotopic dilution in kinetic studies of this compound hydrolysis?

  • Methodological Answer: Isotopic dilution can skew kinetic isotope effect (KIE) measurements. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl formate-13C
Reactant of Route 2
Reactant of Route 2
Methyl formate-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.